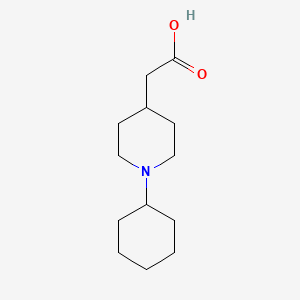

2-(1-Cyclohexylpiperidin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-cyclohexylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c15-13(16)10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBMBKQSOWAEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291326 | |

| Record name | 1-Cyclohexyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230100-98-7 | |

| Record name | 1-Cyclohexyl-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230100-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-4-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexylation of Piperidine Derivatives

- Starting materials : Piperidin-4-ylacetic acid or 1-piperidinyl precursors.

- Reagents : Cyclohexyl bromide or cyclohexyl halides.

- Conditions : Nucleophilic substitution under basic conditions, e.g., sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

- Temperature : Typically 60–80°C.

- Reaction : The nitrogen atom of the piperidine ring attacks the electrophilic cyclohexyl halide, forming the N-cyclohexylpiperidine intermediate.

Hydrogenation and Cyclization (Alternative Routes)

- Some synthetic routes start from unsaturated or functionalized piperidine derivatives, which undergo catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to saturate the ring and enable subsequent cyclization.

- Functionalization of the saturated piperidine ring then introduces the acetic acid group.

Reaction Conditions and Yields

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Cyclohexylpiperidine | Bromoacetic acid, K₂CO₃, DMF, 80°C | 65–72 | |

| Piperidin-4-ylacetic acid | Cyclohexyl bromide, NaH, THF | 58–63 |

Purification Techniques

- Column chromatography using silica gel with ethyl acetate/hexane as eluent is common for isolating the pure compound.

- Recrystallization from suitable solvents ensures removal of impurities and enhances purity (>98% confirmed by HPLC).

- Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm structure and purity.

Industrial Preparation Notes

- Industrial scale synthesis is less documented but generally follows the laboratory methods with optimization for scale-up.

- Key considerations include reaction time, solvent recovery, catalyst reuse, and crystallization efficiency to maximize yield and purity.

- Hydrogenation and cyclization steps are optimized for regioselectivity and minimal side reactions.

- Purification may involve large-scale crystallization or preparative chromatography.

Chemical Reaction Analysis

| Reaction Type | Common Reagents | Typical Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, carboxylic acids |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohols, amines |

| Substitution | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Halogenated derivatives, substituted compounds |

These reactions allow further functionalization of 2-(1-Cyclohexylpiperidin-4-yl)acetic acid for diverse applications.

Research Findings and Optimization Strategies

- Yield improvements can be achieved by solvent screening (e.g., DMF preferred over THF for solubility), temperature control, and catalyst optimization (e.g., Pd/C for hydrogenation).

- Design of Experiments (DoE) approaches help optimize reaction parameters systematically.

- Computational tools assist in predicting reaction pathways and potential side reactions to refine synthetic routes.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| Cyclohexylation | Nucleophilic substitution of piperidine nitrogen with cyclohexyl halide | Cyclohexyl bromide, NaH/THF or K₂CO₃/DMF, 60–80°C | 58–72 |

| Acetic Acid Functionalization | Alkylation with bromoacetic acid derivatives | Bromoacetic acid, K₂CO₃, DMF, 80°C | 65–72 |

| Purification | Chromatography or recrystallization | Silica gel column, ethyl acetate/hexane | High purity (>98%) |

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohexylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form ketones or carboxylic acids and reduced to yield alcohols or amines. Substitution reactions allow for the introduction of different functional groups into the molecule, enhancing its versatility in synthetic pathways.

Biological Research

Potential Biological Activities

Research indicates that 2-(1-Cyclohexylpiperidin-4-yl)acetic acid may exhibit significant biological activities. Studies have focused on its potential as an enzyme inhibitor and its ability to bind to specific receptors. This interaction could modulate various biological processes, making it a candidate for further exploration in pharmacology.

Medical Applications

Therapeutic Agent Exploration

Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases. Its unique structure may confer properties that are beneficial in treating conditions mediated by specific molecular targets. For example, it may play a role in addressing central nervous system injuries or inflammatory diseases due to its ability to interact with relevant biological pathways .

Industrial Uses

Development of New Materials

In industrial applications, this compound is being explored for its use in developing new materials and chemical processes. Its stability and reactivity make it suitable for creating innovative compounds that can be utilized across different sectors.

Case Studies and Research Findings

Research findings indicate that structural modifications of piperidine derivatives can significantly influence their biological activity. For instance, studies have shown that modifications at specific positions on the piperidine ring can enhance enzyme inhibition or receptor binding capabilities. This highlights the importance of structural diversity in developing effective therapeutic agents .

Additionally, case studies have demonstrated the compound's potential efficacy in inhibiting specific pathways involved in disease progression. For example, investigations into its role as an anti-inflammatory agent have revealed promising results, suggesting that it could be developed into a viable treatment option for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(1-Cyclohexylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Cyclohexyl vs. Aryl Substituents: Cyclohexyl is aliphatic, enhancing lipophilicity (logP ~3.5 estimated) compared to aromatic substituents (e.g., 4-cyanophenyl, logP ~2.1) .

- Synthesis Challenges: Bulky substituents (e.g., tert-butoxycarbonyl in 9c) reduce yields (39%) due to steric hindrance, whereas electron-withdrawing groups (e.g., cyano in 9b) improve reactivity (65% yield) .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- Cyclohexyl Derivative : High lipophilicity favors membrane permeability but may reduce aqueous solubility. Predicted solubility: ~0.1 mg/mL in water .

- Benzyl Derivative : Moderate lipophilicity (logP ~2.8), balancing solubility and permeability. Used in CNS-targeting drugs due to blood-brain barrier penetration .

- 4-Cyanophenyl Derivative (9b): Lower logP (~2.1) improves solubility (~1.5 mg/mL), suitable for oral formulations .

Biological Activity

2-(1-Cyclohexylpiperidin-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. Research indicates that this compound may function as an inhibitor for certain enzymes and bind to various receptors, thereby modulating biological processes relevant to pain perception and inflammation.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes associated with pain pathways, which could lead to analgesic effects.

- Receptor Binding: Its structural characteristics allow it to interact with neurotransmitter receptors, potentially affecting signaling pathways involved in pain and mood regulation.

Analgesic Effects

Studies have demonstrated that this compound exhibits analgesic properties. For instance, in animal models, it has been shown to reduce both acute and chronic pain responses. This effect is likely mediated through its action on NMDA receptors, which are known to play a critical role in pain modulation.

Anti-inflammatory Properties

The compound's ability to inhibit specific inflammatory pathways has also been explored. It may reduce the production of pro-inflammatory cytokines, contributing to its anti-inflammatory activity. This property is particularly relevant in conditions characterized by chronic inflammation.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide | Inhibits soluble epoxide hydrolase | Anti-inflammatory |

| Indole Derivatives | Diverse receptor interactions | Antiviral, anticancer |

| This compound | Enzyme inhibition, receptor binding | Analgesic, anti-inflammatory |

Study on Pain Perception

In a study assessing the analgesic effects of various compounds, this compound was tested alongside other analogues. Results indicated that it produced significant reductions in pain scores compared to control groups. The study utilized both formalin tests and tail immersion tests to evaluate acute chemical and thermal pain responses.

Anti-inflammatory Evaluation

Another research effort focused on the anti-inflammatory properties of this compound. Using in vitro assays, researchers demonstrated that it effectively reduced the secretion of inflammatory markers from activated immune cells. This suggests a potential therapeutic role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-Cyclohexylpiperidin-4-yl)acetic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclohexylation of piperidine derivatives followed by acetic acid functionalization. Key steps include:

- Cyclohexylpiperidine Formation : Cyclohexyl halides or cyclohexanol derivatives react with piperidine under nucleophilic substitution conditions .

- Acetic Acid Attachment : Alkylation or carboxyethylation using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity isolation .

- Table 1 : Example Synthetic Routes

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Cyclohexylpiperidine | Bromoacetic acid, K₂CO₃, DMF, 80°C | 65–72 | |

| Piperidin-4-ylacetic acid | Cyclohexyl bromide, NaH, THF | 58–63 |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact; wash hands post-handling .

- Storage : Store in airtight containers at –20°C, away from light and moisture. Stability tests suggest <5% degradation over 6 months under these conditions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to identify cyclohexyl, piperidine, and acetic acid moieties (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 239.18 .

- Purity Assessment :

- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm (>98% purity threshold) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer :

- Parameter Screening : Use design-of-experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example:

- Solvent Optimization : DMF vs. THF for better solubility of intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve regioselectivity .

- Database Tools : Leverage REAXYS and PISTACHIO databases to predict feasible pathways and side reactions .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding its reactivity?

- Methodological Answer :

- Validation Workflow :

Replicate Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .

Computational Refinement : Adjust density functional theory (DFT) parameters (e.g., B3LYP/6-31G*) to account for solvent effects or transition-state barriers .

- Case Study : Discrepancies in predicted vs. observed nucleophilic substitution rates were resolved by incorporating solvation models in Gaussian simulations .

Q. How can computational modeling be integrated with experimental data to predict biological interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Pharmacokinetic Modeling : Predict ADMET properties using SwissADME, cross-validated with in vitro assays (e.g., hepatic microsome stability tests) .

- Table 2 : Example Binding Affinities

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| COX-2 | –8.2 | 12.3 ± 1.5 |

| Acetylcholinesterase | –7.6 | 18.9 ± 2.1 |

Q. What methodologies are used to evaluate the compound's potential as a therapeutic agent, considering conflicting in vitro and in vivo results?

- Methodological Answer :

- Mechanistic Studies :

- In Vitro : Dose-response assays (e.g., MTT for cytotoxicity, ELISA for cytokine modulation) .

- In Vivo : Rodent models to assess bioavailability and toxicity (e.g., oral gavage at 10–50 mg/kg) .

- Data Reconciliation : Apply Hill equation analysis to quantify efficacy thresholds and identify species-specific metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.